2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex heterocyclic compound that features a unique combination of cyclohexylmethyl, imidazole, and triazolopyrazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The imidazole and triazolopyrazinone moieties can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and triazolopyrazinone cores, such as:
- 2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one derivatives
- Substituted imidazoles
- Triazolopyrazinone analogs
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C15H18N6O/c22-15-20-9-7-17-13(19-8-6-16-11-19)14(20)18-21(15)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2 |
InChI Key |
DFUAENLOPLSGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4 |
Origin of Product |
United States |
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